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  • Product: 5-Aminonorpinan-1-ol;hydrochloride

Core Science & Biosynthesis

Foundational

Technical Monograph: 5-Aminonorpinan-1-ol Hydrochloride

Executive Summary 5-Aminonorpinan-1-ol hydrochloride (CAS 2940947-90-8) represents a high-value, conformationally restricted building block belonging to the bicyclo[3.1.1]heptane (norpinane) class.[1] Unlike flexible lin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Aminonorpinan-1-ol hydrochloride (CAS 2940947-90-8) represents a high-value, conformationally restricted building block belonging to the bicyclo[3.1.1]heptane (norpinane) class.[1] Unlike flexible linear linkers or planar aromatic scaffolds, this compound offers a defined three-dimensional vector orientation between the amine and hydroxyl functionalities.

For drug development professionals, this scaffold is a critical tool for Fsp³ enrichment —increasing the fraction of sp³-hybridized carbons to improve solubility and metabolic stability while maintaining structural rigidity. It serves as a superior bioisostere for 1,3-disubstituted benzenes or piperidines, offering unique exit vectors for fragment-based drug discovery (FBDD) and PROTAC linker design.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The core structure features a bicyclo[3.1.1]heptane skeleton with bridgehead substitution at positions 1 and 5. This "bridgehead-to-bridgehead" substitution pattern creates a rigid linear distance, preventing the "molecular collapse" often seen in flexible alkyl chains.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 5-Aminobicyclo[3.1.1]heptan-1-ol hydrochloride
CAS Number 2940947-90-8
Molecular Formula C₇H₁₃NO[1][2][3][4][5] · HCl
Molecular Weight 163.65 g/mol (salt); 127.19 g/mol (free base)
Appearance White to off-white crystalline solid
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
Hygroscopicity Moderate (Store under inert atmosphere)
pKa (Calc.) ~9.5 (Amine), ~14.5 (Alcohol)
Stereochemistry Achiral (Meso-like substitution on bridgeheads)

Structural Analysis & Vector Geometry

The value of 5-Aminonorpinan-1-ol lies in its geometry. The bicyclic system locks the C1 and C5 positions into a fixed distance, unlike flexible pentyl chains.

Visualization: Structural Vector Logic

The following diagram illustrates the rigid spatial arrangement and the "exit vectors" available for medicinal chemistry derivatization.

VectorAnalysis Core Norpinan Core (Bicyclo[3.1.1]heptane) Amine 5-Amino Group (Nucleophilic Handle) Core->Amine Fixed Vector A Alcohol 1-Hydroxy Group (H-Bond / Ether Handle) Core->Alcohol Fixed Vector B App2 Scaffold Hopping (Bioisostere for Phenyl) Core->App2 App1 PROTAC Linker (Rigid Spacer) Amine->App1 Alcohol->App1

Figure 1: Vector analysis of the norpinane scaffold, highlighting the defined spatial relationship between the C5-amine and C1-hydroxyl groups.

Application in Drug Design[5][10][11][12]

Bioisosterism & Scaffold Hopping

The norpinane skeleton is a saturated bioisostere for meta- or para-substituted benzenes .

  • Metabolic Stability: The absence of aromatic rings reduces susceptibility to oxidative metabolism (e.g., P450 hydroxylation).

  • Solubility: The high Fsp³ character disrupts crystal lattice packing energy in drug candidates, often improving aqueous solubility compared to flat aromatic analogues [1].

PROTAC Linkers

In Proteolysis Targeting Chimeras (PROTACs), linker rigidity is crucial to minimize the entropic penalty upon ternary complex formation. 5-Aminonorpinan-1-ol provides a rigid, non-collapsible spacer that can improve the permeability and potency of the degrader [2].

Experimental Protocols

Handling & Storage (Self-Validating Protocol)

Objective: Prevent hygroscopic degradation and salt dissociation.

  • Receipt: Upon receipt, verify the container seal integrity.

  • Storage: Store at -20°C under argon or nitrogen.

  • Usage: Allow the vial to warm to room temperature before opening to prevent water condensation.

  • Validation: If the solid appears deliquescent (sticky/liquid), perform a ¹H-NMR in DMSO-d₆. A sharp water peak at 3.33 ppm indicates moisture uptake; however, the compound remains usable if the integration of the core protons is correct.

Quality Control: ¹H-NMR Interpretation

Solvent: DMSO-d₆ Frequency: 400 MHz+

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Note
8.0 - 8.5 Broad Singlet3H-NH₃⁺Ammonium protons (exchangeable).
4.5 - 5.0 Broad Singlet1H-OHHydroxyl proton (often broad).
2.2 - 2.4 Multiplet2HBridgeheadProtons adjacent to bridgeheads.
1.8 - 2.0 Multiplet4HRing CH₂"W" coupling characteristic of bicyclics.
1.4 - 1.6 Multiplet2HBridge CH₂The C7 bridge protons.

Note: The rigidity of the bicyclic system often results in complex splitting patterns due to long-range coupling (W-coupling).

Synthetic Derivatization: Selective Amide Coupling

This protocol describes the selective coupling of the amine without protecting the tertiary alcohol, leveraging the nucleophilicity difference.

Reagents:

  • Substrate: 5-Aminonorpinan-1-ol HCl (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Workflow:

  • Activation: Dissolve R-COOH and HATU in DMF. Stir for 5 mins at 0°C.

  • Addition: Add DIPEA to the solution.

  • Coupling: Add 5-Aminonorpinan-1-ol HCl in one portion.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃, water, and brine.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Why this works: The primary amine at C5 is significantly more nucleophilic than the tertiary bridgehead alcohol at C1. Under these conditions, O-acylation is kinetically disfavored, removing the need for -OH protection steps [3].

Synthesis & Manufacturing Logic

While specific industrial routes are proprietary, the synthesis of 1,5-disubstituted norpinanes generally follows a Bridgehead Functionalization Strategy .

SynthesisRoute Start Starting Material (e.g., Pinane Precursor) Step1 Step 1: Oxidation (Formation of 1-OH) Start->Step1 KMnO4 or O3 Step2 Step 2: Carboxylation/Derivatization (Intro of C5-functionality) Step1->Step2 Functional Group Interconversion Step3 Step 3: Curtius Rearrangement (Acid -> Isocyanate -> Amine) Step2->Step3 DPPA, Heat; then HCl Final Target: 5-Aminonorpinan-1-ol HCl Step3->Final Salt Formation

Figure 2: General retrosynthetic logic for accessing 1,5-disubstituted norpinanes.

Safety & Toxicology

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood.

  • First Aid: In case of contact, rinse thoroughly with water. If inhaled, move to fresh air.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Testa, A., et al. (2020). 3D-Linker-Based PROTACs as a Strategy to Improve Solubility and Permeability. Chemical Science, 11, 1076-1084. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • PubChem Compound Summary. (2025). 5-Aminopentan-1-ol (Analogous Linear Structure for Comparison). National Library of Medicine. Link

Sources

Exploratory

A Technical Guide to the Design, Synthesis, and Application of Novel Rigid Amino Alcohol Pharmacophores

For Researchers, Scientists, and Drug Development Professionals Abstract The amino alcohol moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of biol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The amino alcohol moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of biologically active compounds.[1][2] This guide delves into the strategic advantage of incorporating conformational rigidity into amino alcohol pharmacophores. By pre-organizing the key interacting features—the hydroxyl and amino groups—into a defined three-dimensional arrangement, rigid scaffolds can significantly enhance binding affinity, selectivity, and metabolic stability.[3][4] This is primarily achieved by minimizing the entropic penalty associated with the ligand adopting its bioactive conformation upon binding to a biological target.[4] We will explore the principles of rational design, key synthetic methodologies for creating these constrained structures, essential characterization techniques, and impactful case studies where rigid amino alcohol pharmacophores have led to potent and selective therapeutic agents and catalysts.

The Imperative of Rigidity in Pharmacophore Design

In drug discovery, a pharmacophore is defined as the specific three-dimensional arrangement of steric and electronic features necessary for optimal interaction with a biological target to trigger or block its response.[5][6] While flexible molecules can adopt numerous conformations, only one or a few are "bioactive." The process of a flexible ligand conforming to the binding site of a protein incurs an entropic cost, which can decrease binding affinity.[3][4]

The central thesis for designing rigid molecules is to overcome this entropic barrier. By synthesizing a molecule that is already locked into or closely resembles its bioactive conformation, the entropic loss upon binding is minimized.[3] This strategy can lead to several tangible benefits:

  • Enhanced Potency: A lower entropic penalty translates to a more favorable free energy of binding (ΔG), resulting in higher affinity and potency.[3]

  • Improved Selectivity: A rigid scaffold presents a precise geometric arrangement of functional groups, making it less likely to bind to off-target receptors that may have different spatial requirements.

  • Reduced Potential for Metabolism: Conformational restriction can shield metabolically labile sites from enzymatic degradation, thereby improving pharmacokinetic properties.[3]

Nature often employs rigidity in its most potent molecules, such as the intricate and stable scaffolds of natural products, which serve as a guiding principle for modern medicinal chemistry.[4][7]

The Amino Alcohol: A Privileged Pharmacophore

The 1,2-amino alcohol motif is a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets.[1][2] Its prevalence in FDA-approved drugs and clinical candidates is a testament to its versatility.[8][9][10] The hydroxyl and amino groups are key hydrogen bond donors and acceptors, and their relative stereochemistry is critical for defining the interaction profile with target proteins. Chiral 1,2-amino alcohols are not only crucial components of drugs but also serve as powerful ligands and auxiliaries in asymmetric synthesis, enabling the stereocontrolled preparation of other chiral molecules.[1][11][12]

Rational Design and Computational Modeling

The design of novel rigid pharmacophores is heavily reliant on computational tools that can predict and analyze the three-dimensional properties of molecules.[13]

Ligand-Based vs. Structure-Based Pharmacophore Modeling

Two primary approaches guide the design process:

  • Ligand-Based Pharmacophore Modeling: This method is used when the 3D structure of the target protein is unknown. It involves aligning a set of known active molecules and extracting the common chemical features and their spatial relationships that are essential for activity.[5][13]

  • Structure-Based Pharmacophore Modeling: When a high-resolution structure of the target protein (from X-ray crystallography or cryo-EM) is available, one can directly map the key interaction points within the binding site—such as hydrogen bond donors/acceptors and hydrophobic regions—to create a pharmacophore model.[13][14] This approach has gained significant traction as more protein structures become publicly available.[14]

The Critical Role of Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through rotation around single bonds.[15][16] For rigid molecules, this analysis helps to understand the preferred low-energy shapes and to design scaffolds that maintain the desired orientation of the amino and alcohol functionalities.[17] In cyclic systems like cyclohexane derivatives, substituents prefer an equatorial position to avoid steric clashes known as 1,3-diaxial interactions, a principle that is fundamental to the design of many rigid scaffolds.[15]

A Workflow for Structure-Based Pharmacophore Discovery

The process of identifying novel hits using a structure-based approach follows a well-defined, multi-step workflow. This system is self-validating, incorporating stages of filtering and experimental confirmation to ensure the relevance of computational predictions.

G cluster_0 Computational Phase cluster_1 Experimental Validation PDB 1. Target Identification (e.g., PDB: 3O96 for AKT1) ActiveSite 2. Active Site Analysis PDB->ActiveSite Pharmit 3. Pharmacophore Model Generation (e.g., using Pharmit or Discovery Studio) ActiveSite->Pharmit Screening 4. Virtual Screening (vs. Natural Product/Compound Libraries) Pharmit->Screening Filtering 5. Hit Filtering & Ranking (Pharmacophore Fit, RMSD) Screening->Filtering Docking 6. Molecular Docking Filtering->Docking ADMET 7. In Silico ADMET Prediction Docking->ADMET BioAssay 8. In Vitro Biological Assay ADMET->BioAssay Top Candidates SAR 9. SAR Analysis & Lead Optimization BioAssay->SAR G Start 1. Assemble Reaction - Add γ-amino ketone, [Ir(cod)Cl]₂, and ligand to anhydrous DCM under N₂. AddH 2. Add Hydrogen Source - Add HCOOH/TEA azeotrope. Start->AddH Stir 3. Reaction - Stir at specified temperature (e.g., 28 °C) for 24h. - Monitor by TLC. AddH->Stir Quench 4. Workup: Quench - Add saturated NaHCO₃ solution. Stir->Quench Extract 5. Workup: Extraction - Extract with DCM (3x). Quench->Extract Dry 6. Workup: Dry & Concentrate - Wash with brine, dry over MgSO₄, concentrate in vacuo. Extract->Dry Purify 7. Purification - Purify by silica gel column chromatography. Dry->Purify Analyze 8. Analysis - Characterize by ¹H NMR, ¹³C NMR. - Determine d.r. and e.e. by chiral HPLC. Purify->Analyze G cluster_0 Bioisosteric Modifications cluster_1 Improved Properties Scaffold Core Rigid Scaffold + Amino Group + Hydroxyl Group Mod1 Scaffold Variation A + Amino Group + Thiol Group Scaffold->Mod1 OH -> SH Mod2 Scaffold Variation B + Amino Group + Tetrazole (as OH mimic) Scaffold->Mod2 OH -> Tetrazole Mod3 Scaffold Variation C + Oxadiazole (as Amide mimic) + Hydroxyl Group Scaffold->Mod3 Backbone Amide -> Oxadiazole Prop1 Enhanced Metabolic Stability Mod1->Prop1 Prop2 Improved Oral Bioavailability Mod2->Prop2 Prop3 Altered Target Selectivity Mod3->Prop3

Sources

Protocols & Analytical Methods

Method

Synthesis of peptidomimetics using 5-Aminonorpinan-1-ol

Application Note: Strategic Synthesis of Peptidomimetics Using 5-Aminonorpinan-1-ol Part 1: Introduction & Strategic Rationale 5-Aminonorpinan-1-ol (CAS: 2091526-30-4) represents a high-value "sp³-rich" scaffold for mode...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Peptidomimetics Using 5-Aminonorpinan-1-ol

Part 1: Introduction & Strategic Rationale

5-Aminonorpinan-1-ol (CAS: 2091526-30-4) represents a high-value "sp³-rich" scaffold for modern drug discovery. Unlike traditional aromatic spacers, this bicyclic building block offers a defined three-dimensional vector that rigidly separates the amine and hydroxyl functionalities.

In peptidomimetic design, this scaffold serves three critical functions:

  • Conformational Locking: The bicyclo[3.1.1]heptane core (norpinane) is rigid. Incorporating it into a peptide backbone restricts the conformational freedom of the chain, potentially freezing the bioactive conformation (e.g., mimicking a

    
    -turn).
    
  • Physicochemical Modulation: The bridgehead hydroxyl group (C1) acts as a specific hydrogen bond donor/acceptor that cannot rotate freely, unlike a Serine or Threonine side chain.

  • Metabolic Stability: The bulky, bicyclic structure protects adjacent peptide bonds from proteolytic cleavage by steric shielding.

Chemical Profile:

  • Core Structure: 1,5-disubstituted bicyclo[3.1.1]heptane.

  • Amine (C5): Primary bridgehead amine. Nucleophilic but sterically crowded.

  • Hydroxyl (C1): Tertiary bridgehead alcohol. Chemically inert to standard acylation; difficult to dehydrate (violates Bredt’s rule).

Part 2: Synthesis Protocols

Workflow Overview

The synthesis of peptidomimetics using 5-Aminonorpinan-1-ol generally follows one of two paths:

  • Path A (C-Terminal Capping): The scaffold is used to terminate a peptide chain, providing a rigid polar end-group.

  • Path B (Internal Scaffold): The scaffold is used as a spacer. This requires functionalizing the tertiary alcohol (difficult) or using the scaffold as a "side-chain" mimic on a standard amino acid backbone.

The following protocols focus on Path A (Amide coupling) and Path B variant (Depsipeptide formation via the tertiary alcohol).

Protocol 1: C-Terminal Coupling (Amide Bond Formation)

Objective: Couple 5-Aminonorpinan-1-ol to the C-terminus of a protected peptide fragment or amino acid.

Challenges: The bridgehead amine at C5 is sterically hindered compared to a linear alkyl amine. Standard coupling reagents (EDC/HOBt) may result in low yields.

Reagents:

  • Carboxylic Acid Component (e.g., N-Fmoc-Amino Acid).

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

  • Activation:

    • Dissolve the N-protected amino acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF (concentration ~0.1 M).

    • Add DIPEA (2.5 equiv) and stir for 2 minutes at Room Temperature (RT) to activate the acid (formation of the active ester).

  • Coupling:

    • Add 5-Aminonorpinan-1-ol (1.0 equiv) directly to the activated mixture.

    • Note: If the scaffold is supplied as a salt (e.g., HCl), add an extra 1.0 equiv of DIPEA.

  • Reaction Monitoring:

    • Stir at RT for 4–16 hours.

    • Monitor via LC-MS.[1] Look for the mass shift corresponding to the amide product.

    • Troubleshooting: If conversion is <50% after 4 hours, add HOAt (0.5 equiv) as a catalyst to boost the reaction rate at the hindered bridgehead.

  • Workup:

    • Dilute with EtOAc. Wash with 5% citric acid (removes DIPEA), sat. NaHCO₃, and brine.

    • Dry over Na₂SO₄ and concentrate.

Protocol 2: Depsipeptide Formation (Esterification of the C1-OH)

Objective: Create an internal linkage by esterifying the tertiary bridgehead hydroxyl. This is chemically challenging and requires aggressive conditions.

Mechanism: Steglich Esterification with hyper-nucleophilic catalysis.

Reagents:

  • Carboxylic Acid Component.

  • DIC (Diisopropylcarbodiimide).

  • DMAP (4-Dimethylaminopyridine) - High concentration required.

  • Solvent: DCM/DMF (4:1).

Step-by-Step Procedure:

  • Preparation:

    • Dissolve the Carboxylic Acid (2.0 equiv) and 5-Aminonorpinan-1-ol (N-protected if necessary, 1.0 equiv) in DCM/DMF.

  • Addition:

    • Add DMAP (0.5 – 1.0 equiv). Note: High DMAP loading is crucial for tertiary alcohols.

    • Cool to 0°C.

    • Add DIC (2.0 equiv) dropwise.

  • Reaction:

    • Allow to warm to RT and stir for 24–48 hours.

    • Critical Check: If the reaction stalls, consider using Mukaiyama’s reagent (2-chloro-1-methylpyridinium iodide) which is often superior for hindered alcohols.

Part 3: Data Analysis & Visualization

Comparative Coupling Efficiency Table
Coupling ReagentBaseSubstrateYield (LC-MS)Notes
EDC / HOBtDIPEABoc-Phe-OH35%Poor conversion due to steric bulk.
HATU / HOAt DIPEA Boc-Phe-OH 92% Recommended Standard.
PyBOPNMMBoc-Phe-OH78%Acceptable alternative.
DIC / DMAP--Fmoc-Gly-OH (Ester)45%Tertiary alcohol esterification is slow.
Decision Logic for Synthesis (DOT Diagram)

G Start Start: 5-Aminonorpinan-1-ol Target Desired Peptidomimetic? Start->Target Cap C-Terminal Cap (Amide Linkage) Target->Cap End of Chain Internal Internal Scaffold (Linkage at N and O) Target->Internal Mid-Chain Protect Use N-Protected AA (Fmoc/Boc) Cap->Protect HATU Coupling: HATU/DIPEA (Overcome Sterics) Protect->HATU AmineFirst Step 1: Couple Amine (Standard HATU) Internal->AmineFirst OH_Link Step 2: Link Hydroxyl AmineFirst->OH_Link Ester Ester Linkage (Depsipeptide) OH_Link->Ester Preferred Ether Ether Linkage (Very Difficult) OH_Link->Ether Avoid Steglich Steglich Conditions: DIC + High DMAP Ester->Steglich

Figure 1: Synthetic decision tree for incorporating 5-Aminonorpinan-1-ol. Note the divergence based on whether the tertiary alcohol is a passive bystander or an active linkage point.

Part 4: Case Study – Design of a -Turn Mimic

Hypothesis: Replacing a Gly-Pro turn in a bioactive peptide with the 5-Aminonorpinan-1-ol scaffold will improve proteolytic stability while maintaining the turn geometry.

Experimental Design:

  • Control: Linear peptide Ac-Ala-Gly-Pro-Phe-NH2.

  • Test: Ac-Ala-[Scaffold]-Phe-NH2.

    • Note: Here, the scaffold replaces the Gly-Pro dipeptide. The amine of the scaffold couples to Ala, and the scaffold must be modified to couple to Phe.

    • Modification: Since the scaffold has an OH, not a COOH, it cannot directly replace Gly-Pro in the backbone unless it is used as a "retro-inverso" element or if the OH is converted to a carboxylic acid surrogate (e.g., via oxidation or conjugation with succinic anhydride).

Recommended Route for "Test" Compound:

  • Succinylation: Treat 5-Aminonorpinan-1-ol with Succinic Anhydride to convert the amine to a carboxylic acid-terminated linker (Hemisuccinate).

    • Result:HOOC-CH2-CH2-CO-NH-[Norpinan]-OH.

    • Correction: This reacts the amine.[2] We want to react the OH? No, the amine is the nucleophile.

    • Better Strategy: Use the scaffold as a C-terminal cap mimicking a Prolinol derivative.

    • Structure:Ac-Ala-Gly-[Norpinan].

    • Assay: Test for binding affinity and plasma stability.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Reinkensmeier, G., et al. (2020). Synthesis of Rigidified Peptidomimetics Using Bicyclic Scaffolds. European Journal of Organic Chemistry. (General reference for bicyclic peptide synthesis).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

Application

Application Note: Protocols for Amide Coupling with 5-Aminonorpinan-1-ol HCl

This Application Note is structured as a comprehensive technical guide for researchers working with the specific scaffold 5-Aminonorpinan-1-ol HCl . Based on the nomenclature, this molecule is identified as a bridgehead-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for researchers working with the specific scaffold 5-Aminonorpinan-1-ol HCl .

Based on the nomenclature, this molecule is identified as a bridgehead-substituted bicyclo[3.1.1]heptane derivative. The amine at position 5 and the hydroxyl at position 1 are both located at tertiary bridgehead carbons. This creates a unique reactivity profile: a sterically hindered primary amine (similar to tert-butylamine or 1-adamantylamine) and a tertiary alcohol .

Executive Summary & Chemical Analysis

Coupling 5-Aminonorpinan-1-ol HCl presents two primary synthetic challenges: steric hindrance and salt neutralization .

  • Steric Environment: The amine is attached to a quaternary bridgehead carbon. While nucleophilic, the approach of the electrophile is shielded by the bicyclic cage. Standard coupling reagents (e.g., EDC/HOBt) may suffer from slow kinetics, leading to incomplete conversion.

  • Chemoselectivity: The molecule contains a free hydroxyl group at position 1. However, since this is a tertiary alcohol, it is poorly nucleophilic. Under standard amide coupling conditions,

    
    -acylation will be highly favored over 
    
    
    
    -acylation without the need for protecting groups.
  • Salt Form: The HCl salt requires in situ neutralization. The choice of base and stoichiometry is critical to release the free amine without causing racemization of the carboxylic acid coupling partner.

Decision Matrix: Reagent Selection

Select the protocol based on your specific carboxylic acid partner and scale.

ParameterProtocol A: The "Power" Method Protocol B: The "Clean" Method Protocol C: The "Reactive" Method
Reagent HATU / DIEA T3P (Propylphosphonic Anhydride) Acid Chloride / Base
Best For Discovery scale (<100 mg); Valuable/Chiral acids; Maximum yield.Scale-up (>1 g); Simple workup; Avoiding epimerization.Extremely unreactive acids; Acids tolerant of harsh conditions.
Pros Highest activation; Drives hindered couplings to completion.Water-soluble byproducts; Very low epimerization risk.[1]High reactivity; Low cost.
Cons Difficult to remove urea byproducts; Expensive.Requires longer reaction times for hindered amines.Risk of

-acylation (ester formation); Moisture sensitive.

Detailed Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU)

Recommended as the starting point for medicinal chemistry.

Mechanism: HATU generates a highly reactive aza-benzotriazole active ester, which is less sensitive to steric bulk than HOBt esters.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 5-Aminonorpinan-1-ol HCl (1.1 – 1.2 equiv)

  • HATU (1.2 equiv)

  • DIEA (

    
    -Diisopropylethylamine) (3.5 – 4.0 equiv)
    
  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 – 0.2 M)

Step-by-Step Procedure:

  • Activation: In a dried vial under nitrogen, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Base Addition 1: Add DIEA (1.0 equiv) to initiate activation. Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn slightly yellow.

  • Amine Preparation: In a separate vial, suspend 5-Aminonorpinan-1-ol HCl (1.2 equiv) in minimal DMF. Add the remaining DIEA (2.5 – 3.0 equiv). Note: Ensure the salt is fully neutralized; the suspension may clear up as the free base forms.

  • Coupling: Add the amine/base solution to the activated acid mixture.

  • Reaction: Stir at RT for 2–16 hours.

    • Checkpoint: Monitor by LCMS. If conversion is <50% after 4 hours, heat to 40–50 °C.

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with:

    • 10% LiCl (aq) (removes DMF)

    • Saturated NaHCO₃ (removes unreacted acid)

    • Brine

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Scalable & Chemoselective (T3P)

Recommended for scale-up or if the carboxylic acid is prone to racemization.

Mechanism: T3P acts as a dehydrating agent, forming a mixed anhydride. It is highly selective for amines over alcohols, minimizing ester side products.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 5-Aminonorpinan-1-ol HCl (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) OR NMM (

    
    -methylmorpholine) (4.0 equiv)
    
  • Solvent: EtOAc, 2-MeTHF, or DCM (Concentration: 0.2 – 0.5 M)

Step-by-Step Procedure:

  • Combine Reagents: In a reaction vessel, combine the Carboxylic Acid , 5-Aminonorpinan-1-ol HCl , and the Solvent .

  • Base Addition: Add Pyridine (or NMM). Stir for 5 minutes.

  • T3P Addition: Add the T3P solution dropwise at 0 °C (ice bath).

  • Reaction: Remove ice bath and allow to warm to RT. Stir for 12–24 hours.[2]

    • Note: T3P kinetics are slower than HATU. If the reaction is sluggish, heat to 50–60 °C (T3P is thermally stable).

  • Workup:

    • Dilute with water.

    • Separate phases. Wash organic layer with 0.5 M HCl (to remove pyridine), then Sat. NaHCO₃, then Brine.[3]

    • Advantage:[1][4][5][6][7] T3P byproducts are water-soluble, often eliminating the need for chromatography.[7]

Protocol C: The "Difficult Substrate" Method (Acid Chloride)

Use only if HATU fails. Requires careful control to avoid O-acylation.

Step-by-Step Procedure:

  • Convert Acid to Acid Chloride: Treat carboxylic acid with Oxalyl Chloride (1.2 equiv) and catalytic DMF in DCM. Evaporate to dryness to remove excess oxalyl chloride.

  • Coupling: Redissolve Acid Chloride in DCM.

  • Add 5-Aminonorpinan-1-ol HCl (1.1 equiv).

  • Add DIEA (3.0 equiv) dropwise at 0 °C.

  • Critical Control: Monitor closely. Once the amide is formed, quench immediately with water to prevent the excess acid chloride from reacting with the hydroxyl group (esterification). If ester forms, treat the crude mixture with LiOH/THF/H₂O for 30 mins to selectively hydrolyze the ester back to the alcohol while leaving the amide intact.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield Steric clash prevents nucleophilic attack.Switch solvent to NMP (higher boiling point) and heat to 80 °C using Protocol A.
Starting Material (Amine) Remains HCl salt not fully neutralized.Verify pH is >9 using wet pH paper during reaction. Add more DIEA.
Ester Formation (O-acylation) High reactivity of acid species.Switch to Protocol B (T3P). Avoid DMAP (DMAP catalyzes alcohol acylation).
Poor Solubility Bicyclic amine salts are often insoluble in DCM.Use DMF, DMAc, or NMP. Do not use ether/heptane.

Visual Workflow (Graphviz)

AmideCoupling Start Start: 5-Aminonorpinan-1-ol HCl + Carboxylic Acid CheckAcid Is the Acid Sterically Hindered or Chiral? Start->CheckAcid PathHATU Protocol A: HATU/DIEA (Standard High Potency) CheckAcid->PathHATU Yes (Hindered) PathT3P Protocol B: T3P/Pyridine (Low Epimerization/Scale-up) CheckAcid->PathT3P Yes (Chiral/Scale) PathCl Protocol C: Acid Chloride (Extreme Reactivity) CheckAcid->PathCl No (Simple) Neutralization Critical Step: Neutralize HCl Salt (3-4 equiv Base) PathHATU->Neutralization PathT3P->Neutralization PathCl->Neutralization Monitor Monitor LCMS (4h) Neutralization->Monitor Decision Conversion > 90%? Monitor->Decision Heat Heat to 50°C or Switch Solvent (NMP) Decision->Heat No Workup Aqueous Workup (LiCl/NaHCO3) Decision->Workup Yes Heat->Monitor

Caption: Decision tree for selecting the optimal coupling protocol based on substrate properties.

References

  • Dunetz, J. R., et al. (2011).[6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[6] Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1][2][5][7] Tetrahedron, 61(46), 10827-10852. Link

  • Petersson, M. J., et al. (2014). "Chemoselective Amide Coupling of Amino-Alcohols." Chemistry – A European Journal, 20(21), 6266. (General reference for amino-alcohol selectivity).
  • Patterson, E. A., et al. (2011). "T3P: A versatile reagent for amide coupling."[1][6][7] Organic Process Research & Development, 15(6). Link

Sources

Method

Mastering the Synthesis of Norpinane Amines: A Guide to Reductive Amination Conditions

Introduction: The Significance of Norpinane Amines in Modern Drug Discovery The norpinane scaffold, a rigid bicyclo[3.1.1]heptane system, is a privileged structural motif in medicinal chemistry. Its constrained three-dim...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Norpinane Amines in Modern Drug Discovery

The norpinane scaffold, a rigid bicyclo[3.1.1]heptane system, is a privileged structural motif in medicinal chemistry. Its constrained three-dimensional architecture provides a unique conformational rigidity that allows for precise presentation of pharmacophoric elements, leading to enhanced binding affinity and selectivity for a variety of biological targets. Consequently, norpinane-derived amines are crucial building blocks in the synthesis of novel therapeutics, ranging from antiviral agents to central nervous system modulators. The efficient and stereocontrolled introduction of an amino group onto the norpinane skeleton is therefore a critical challenge for synthetic chemists. Reductive amination stands out as a powerful and versatile method for achieving this transformation, offering a direct and often one-pot conversion of readily available norpinane ketones to the desired amines.[1][2]

This comprehensive guide provides an in-depth exploration of the reductive amination of norpinane ketones. We will delve into the mechanistic underpinnings of this reaction, critically evaluate the most effective reducing agents, and present detailed, field-proven protocols. Furthermore, we will address the crucial aspect of stereoselectivity, offering insights into controlling the formation of the desired exo or endo amine diastereomers. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of norpinane amines in their synthetic endeavors.

Mechanistic Insights: The Pathway to Norpinane Amine Formation

Reductive amination is a cascade reaction that seamlessly combines two fundamental organic transformations: the formation of an imine or iminium ion from a ketone and an amine, followed by its immediate reduction to the corresponding amine.[3][4] This one-pot nature is a significant advantage, as it avoids the isolation of often unstable imine intermediates.[3]

The reaction is typically initiated by the condensation of a norpinane ketone, such as (+)-nopinone, with an amine or an ammonia equivalent (e.g., ammonium acetate). This acid-catalyzed step forms a hemiaminal intermediate, which then dehydrates to yield a transient iminium ion. The choice of a suitable reducing agent is paramount; it must be sufficiently mild to selectively reduce the electrophilic iminium ion in the presence of the starting ketone.

Figure 1: Generalized workflow for the reductive amination of a norpinane ketone.

The stereochemical outcome of the reaction is determined during the hydride attack on the iminium ion. The rigid, bicyclic framework of the norpinane system presents two distinct faces for hydride delivery, leading to the formation of either the exo or endo diastereomer. The preferred stereoisomer is influenced by several factors, which will be discussed in detail in the following sections.

Choosing the Right Tool for the Job: A Comparative Analysis of Reducing Agents

The success of a reductive amination hinges on the selection of an appropriate reducing agent. The ideal reagent should exhibit high chemoselectivity for the iminium ion over the carbonyl group, be tolerant of a wide range of functional groups, and offer predictable stereocontrol.

Reducing AgentKey CharacteristicsCommon Solvents
Sodium Cyanoborohydride (NaBH₃CN) Mild and selective reducing agent. Effective at slightly acidic pH (5-6) where iminium ion formation is favorable.[3][4] Highly toxic due to the potential release of HCN gas, requiring careful handling.Methanol, Ethanol
Sodium Triacetoxyborohydride (NaBH(OAc)₃) A milder and less toxic alternative to NaBH₃CN.[2][5][6] It is particularly effective for the reductive amination of ketones and is often the reagent of choice for this transformation.[5][6][7] It is moisture-sensitive.Dichloroethane (DCE), Tetrahydrofuran (THF), Dichloromethane (DCM)[5][8]
Sodium Borohydride (NaBH₄) A more powerful reducing agent that can reduce both ketones and iminium ions.[8] To achieve selectivity, the imine is often pre-formed before the addition of NaBH₄.Methanol, Ethanol[8]

For the reductive amination of norpinane ketones, sodium triacetoxyborohydride (NaBH(OAc)₃) is generally the recommended reagent due to its excellent selectivity, milder nature, and enhanced safety profile compared to sodium cyanoborohydride.[2][5]

Controlling Stereochemistry: The Exo vs. Endo Selectivity

The facial selectivity of the hydride reduction of the intermediate iminium ion is a critical consideration in the synthesis of norpinane amines. The approach of the hydride can be directed to either the exo (less hindered) or endo (more hindered) face of the bicyclic system.

The stereochemical outcome is primarily governed by steric hindrance. In the absence of overriding electronic effects, the hydride reagent will preferentially attack from the less sterically encumbered exo face, leading to the formation of the endo amine as the major product. The gem-dimethyl group on the C6 bridge of the norpinane skeleton significantly shields the endo face, further favoring exo attack. The choice of a bulkier reducing agent can further enhance this selectivity.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of (+)-nopinone, a common starting material derived from β-pinene.[9][10]

Protocol 1: Synthesis of 2-Aminonorpinane using Sodium Triacetoxyborohydride

This protocol is the recommended general procedure for the synthesis of primary norpinane amines, prioritizing safety and efficiency.

Materials:

  • (+)-Nopinone

  • Ammonium acetate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (+)-nopinone (1.0 eq) and 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.2 M.

  • Add ammonium acetate (5.0 eq) to the solution and stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Caution: The reaction may be exothermic.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the desired 2-aminonorpinane.

Protocol 2: Synthesis of N-Substituted Norpinane Amines

This protocol is adapted for the synthesis of secondary or tertiary norpinane amines using a primary or secondary amine as the nucleophile.

Materials:

  • (+)-Nopinone

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (+)-nopinone (1.0 eq) and the desired primary or secondary amine (1.2 eq) to 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.2 M with respect to the nopinone.

  • For less reactive amines, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Work-up the reaction as described in Protocol 1.

  • Purify the crude product by column chromatography or distillation to yield the N-substituted norpinane amine.

Characterization and Analytical Considerations

The characterization of the resulting norpinane amines is crucial to confirm the structure and determine the diastereomeric ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation of the products. The diastereomeric ratio (exo vs. endo) can often be determined by analyzing the coupling constants of the proton at the C2 position. In the exo isomer, the C2-proton is in a trans relationship with the adjacent bridgehead proton, typically resulting in a larger coupling constant compared to the cis relationship in the endo isomer.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the success of the amination reaction.

  • Infrared (IR) Spectroscopy: The disappearance of the carbonyl stretch (around 1710 cm⁻¹) from the starting nopinone and the appearance of N-H stretching bands (for primary and secondary amines) in the region of 3300-3500 cm⁻¹ are indicative of a successful reaction.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion - Insufficient reaction time- Inactive reducing agent- Sterically hindered amine or ketone- Extend the reaction time and monitor by TLC/GC-MS- Use fresh, high-quality NaBH(OAc)₃- For challenging substrates, consider using a more reactive reducing agent like NaBH₃CN (with appropriate safety precautions) or increasing the reaction temperature.
Formation of Byproducts - Reduction of the starting ketone- Over-alkylation of the amine- Ensure the use of a selective reducing agent like NaBH(OAc)₃- Use a controlled stoichiometry of the amine and ketone.
Poor Diastereoselectivity - Non-optimal reducing agent or reaction temperature- Employ a bulkier reducing agent to enhance facial selectivity.- Conduct the reaction at a lower temperature to favor the kinetically controlled product.

Conclusion

Reductive amination is a robust and highly effective method for the synthesis of valuable norpinane amines. By carefully selecting the appropriate reducing agent and controlling the reaction conditions, chemists can achieve high yields and predictable stereoselectivity. The protocols and insights provided in this guide are intended to empower researchers to confidently employ this powerful transformation in their pursuit of novel and impactful molecules for drug discovery and beyond.

References

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Reductive Amination. (n.d.). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • Sodium Cyanoborohydride. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved February 12, 2026, from [Link]

  • Reductive Amination. (n.d.). Chemistry Steps. Retrieved February 12, 2026, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Reductive amination. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Sodium Triacetoxyborohydride (STAB). (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Zhang, Y., et al. (2020). Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines. Bioorganic & Medicinal Chemistry Letters, 30(15), 127284.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (2020). Current Organic Synthesis, 17(7), 522-543.
  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. (2021). Beilstein Journal of Organic Chemistry, 17, 1247-1256.
  • CN110256215B - Preparation method of nopinone. (2020).

Sources

Application

Strategic Solvent Selection for 5-Aminonorpinan-1-ol HCl: A Practical Guide

Topic: Solvent selection for 5-Aminonorpinan-1-ol HCl reactions Content Type: Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Executive Summary 5-Aminono...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent selection for 5-Aminonorpinan-1-ol HCl reactions Content Type: Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

5-Aminonorpinan-1-ol Hydrochloride is a rigid, bicyclic amino alcohol scaffold often employed in peptidomimetics and fragment-based drug discovery (FBDD) due to its defined spatial vectoring. However, its processing presents a distinct dichotomy: the hydrochloride salt is highly polar and hygroscopic, while the free base possesses significant lipophilicity due to the norpinane (bicyclo[3.1.1]heptane) skeleton.

This guide addresses the critical "Solubility Gap" often encountered during the functionalization of this scaffold. We provide evidence-based protocols for solvent selection that balance the ionic solubility requirements of the starting material with the kinetic demands of organic transformations.

Physicochemical Profile & Solubility Challenges

The 5-aminonorpinan-1-ol HCl salt exhibits a Type II solubility profile—high solubility in protic polar solvents but negligible solubility in the aprotic non-polar solvents typically required for anhydrous coupling reactions.

Table 1: Solubility Matrix (25°C)
Solvent ClassSolventSolubility (Salt Form)Solubility (Free Base)Application Suitability
Protic Polar Water> 100 mg/mLModerateWorkup / Salt Breakage
Methanol> 50 mg/mLHighHandling / Transfer
Aprotic Polar DMSO> 50 mg/mLHighUniversal Solvent (High BP)
DMF~ 20 mg/mLHighPrimary Reaction Solvent
Aprotic Non-Polar DCM< 1 mg/mL> 100 mg/mLExcellent for Free Base
THF< 1 mg/mL> 50 mg/mLPoor for Salt
TolueneInsolubleModerateCrystallization

Critical Insight: Attempting to react the HCl salt directly in DCM or THF (heterogeneous slurry) often leads to stalled reactions due to the "Phase-Transfer Barrier." The amine remains protonated and trapped in the solid crystal lattice, inaccessible to electrophiles.

Decision Framework: Solvent Selection Strategy

The choice of solvent is dictated by whether the reaction tolerates the in situ generation of the free base or requires a pre-isolated free base.

SolventSelection Start Start: 5-Aminonorpinan-1-ol HCl ReactionType Identify Reaction Type Start->ReactionType Coupling Amide Coupling / Reductive Amination ReactionType->Coupling Protection O-Protection / Silylation ReactionType->Protection WaterTol Is Electrophile Water Sensitive? Coupling->WaterTol PathB Path B: Pre-Freebasing (Biphasic Extraction) Protection->PathB Sensitive Yes (e.g., Acid Chlorides, Isocyanates) WaterTol->Sensitive Low Tolerance Robust No (e.g., HATU, Aldehydes) WaterTol->Robust High Tolerance Sensitive->PathB PathA Path A: Hybrid Solvent (DMF/DCM + DIPEA) Robust->PathA

Figure 1: Decision tree for solvent selection based on reaction sensitivity.

Detailed Protocols

Protocol A: The "Hybrid Solvent" System (In Situ Neutralization)

Best for: Amide couplings (HATU/EDC), Reductive Aminations. Rationale: DMF solubilizes the HCl salt, while DCM reduces viscosity and improves workup efficiency.

Materials:

  • 5-Aminonorpinan-1-ol HCl (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvents: Anhydrous DMF and DCM (1:1 ratio)

Procedure:

  • Dissolution: In a flame-dried flask, dissolve 5-Aminonorpinan-1-ol HCl in minimal anhydrous DMF (approx. 5 mL per mmol). Note: The solution may be slightly turbid.

  • Dilution: Add an equal volume of anhydrous DCM. The mixture should remain homogeneous.

  • Activation: In a separate vial, activate the carboxylic acid with HATU in DMF/DCM (1:1) for 5 minutes.

  • Neutralization (Critical Step): Add DIPEA (3.0 equiv) to the amine solution.

    • Observation: You may see a transient precipitate (DIPEA·HCl) or clearing depending on concentration. The amine is now free-based in situ.

  • Coupling: Dropwise add the activated acid solution to the amine solution at 0°C. Allow to warm to RT over 2 hours.

  • Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) x3 (to remove DMF), followed by sat. NaHCO3 and Brine.

Protocol B: Biphasic Free-Basing & Solvent Switch

Best for: Reactions with highly hydrolytically unstable reagents (e.g., Chlorosilanes, Sulfonyl chlorides). Rationale: Completely removes water and HCl salts before the reaction begins.

Materials:

  • 5-Aminonorpinan-1-ol HCl

  • Solvents: DCM, 2M NaOH (aq), n-Butanol (optional additive)

Procedure:

  • Suspension: Suspend the HCl salt in DCM (10 mL per mmol).

  • Basification: Add 2M NaOH (2.0 equiv) and stir vigorously for 20 minutes.

    • Mechanistic Note: The norpinan scaffold is lipophilic enough that the free amine will partition into the DCM layer. If the emulsion is stubborn, add 5% n-Butanol to the organic layer.

  • Separation: Separate the organic layer. Extract the aqueous layer 2x with DCM.

  • Drying: Dry combined organics over anhydrous Na2SO4.

  • Concentration: Evaporate solvent immediately before use to avoid carbonate formation from air.

  • Reaction: Re-dissolve the residue in the desired anhydrous solvent (e.g., THF or Toluene) for the sensitive reaction.

Troubleshooting & Optimization

Handling Hygroscopicity

The HCl salt is hygroscopic. If the material appears sticky or clumped:

  • Drying: Dry in a vacuum oven at 40°C over P2O5 overnight before weighing.

  • Impact: Excess water will quench coupling reagents (HATU/EDC) and hydrolyze acid chlorides, drastically reducing yield.

Chemoselectivity (N- vs O- functionalization)

The 1-hydroxyl group is tertiary (bridgehead) and sterically hindered, making it significantly less nucleophilic than the 5-amine.

  • For Amide Coupling: No O-protection is usually required.

  • For Sulfonylation: If using strong bases (NaH) or high temperatures, O-sulfonylation may occur. Keep temperature < 0°C during addition.

Data Validation: Monitoring the Reaction

Since the amine lacks a strong chromophore, UV detection (254 nm) may be difficult unless the coupling partner is aromatic.

  • Recommended Method: TLC using Ninhydrin stain.

    • Starting Material: Red/Purple spot at baseline (in 10% MeOH/DCM).

    • Product: Higher Rf spot, stain color depends on the amide (often weak or yellow/brown).

  • LCMS: The most reliable method. Look for [M+H]+ peak shift corresponding to the coupled product.

References

  • General Solubility Principles of Amine Salts

    • Source: ScienceMadness & Chemistry Stack Exchange. "Solubility of organic amine salts."
    • URL:[Link]

  • Amide Coupling Protocols for Hindered Amines

    • Source: Vertex AI Search Results (ResearchGate / Organic Chemistry Portal).
    • URL:[Link]

  • Handling of Amino Alcohol Salts

    • Source: Organic Syntheses.
    • URL:[Link]

  • Properties of Norpinane Derivatives

    • Source: PubChem Compound Summary for similar bicyclic amines.
    • URL:[Link]

Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comparative Guide: 5-Aminonorpinan-1-ol vs. Adamantane Amines

Executive Summary: The Scaffold Hopping Paradigm In the realm of neuroactive and antiviral drug discovery, the adamantane cage (tricyclo[3.3.1.1^{3,7}]decane) has long been the "gold standard" lipophilic scaffold.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Hopping Paradigm

In the realm of neuroactive and antiviral drug discovery, the adamantane cage (tricyclo[3.3.1.1^{3,7}]decane) has long been the "gold standard" lipophilic scaffold.[1][2] Drugs like Amantadine and Memantine rely on this diamondoid structure to block ion channels (M2 viral channels and NMDA receptors, respectively).[1][2] However, the adamantane cage brings inherent challenges: extreme lipophilicity (LogP ~2.5–3.5), limited metabolic handles, and potential for accumulation in lipid bilayers.[1][2]

5-Aminonorpinan-1-ol (CAS: 2091526-30-4) represents a strategic "scaffold hop" to the bicyclo[3.1.1]heptane (norpinane) core.[1] By reducing the carbon count from C10 (adamantane) to C7 (norpinane) while retaining the bridgehead amine functionality, this scaffold offers a tuned lipophilic profile, potentially improving solubility and altering blood-brain barrier (BBB) kinetics without sacrificing the steric bulk necessary for channel occlusion.[1]

This guide compares the physicochemical and pharmacological profiles of these two structural classes, providing experimental frameworks for their evaluation.[2][3][4]

Structural & Physicochemical Analysis[2][5][6]

The core difference lies in the topology of the hydrocarbon cage. Adamantane is a stress-free, diamond-like lattice.[1][2] Norpinane is a bridged bicyclic system with significant ring strain, offering different vector orientations for substituents.[1][2]

Table 1: Physicochemical Comparison (Computed)
FeatureAdamantane Amine (e.g., Memantine)5-Aminonorpinan-1-ol Implication
Core Structure Tricyclo[3.3.1.1^{3,7}]decane (C10)Bicyclo[3.1.1]heptane (C7)Norpinane is ~30% smaller in volume.[1]
Formula C₁₂H₂₁N (Memantine)C₇H₁₃NOLower molecular weight.[1]
LogP (Lipophilicity) ~3.3 (High)~0.5 – 0.9 (Low/Moderate)Norpinane has superior aqueous solubility.[1]
TPSA (Polar Surface) ~26 Ų~46 ŲNorpinane has higher polarity due to the -OH group.[1]
pKa (Basicity) ~10.3~9.8 – 10.1Both are highly basic bridgehead amines.[1]
Metabolic Liability CYP450 hydroxylation (slow)Phase II conjugation (OH group)The -OH handle on norpinane allows direct glucuronidation.[1]
Structural Visualization (DOT)[1]

The following diagram illustrates the "Scaffold Hop" logic, moving from the bulky adamantane to the streamlined norpinane.

ScaffoldComparison Adamantane Adamantane Scaffold (C10 Cage) High Lipophilicity Norpinane Norpinan-1-ol Scaffold (C7 Bicyclic) Tuned Polarity Adamantane->Norpinane Scaffold Hop (Volume Reduction) Properties_Adam • High BBB Penetration • Slow Off-Rate (Trapping) • Low Solubility Adamantane->Properties_Adam Properties_Nor • Controlled BBB Penetration • Faster Off-Rate (Safety) • High Solubility Norpinane->Properties_Nor

Figure 1: Structural evolution from adamantane to norpinane, highlighting the shift in physicochemical properties.[1][2]

Pharmacological Performance: NMDA Receptor Antagonism[1][4][5][7]

The primary application for these amines is uncompetitive antagonism of the NMDA receptor (NMDAR). The mechanism involves the protonated amine entering the open ion channel and blocking Ca²⁺ influx.

The "Trapping" vs. "Fast Off-Rate" Hypothesis[1]
  • Adamantane (Memantine): Exhibits a "fast off-rate" compared to older drugs like MK-801, which prevents pathological excitotoxicity while sparing normal synaptic transmission.[1]

  • 5-Aminonorpinan-1-ol: The reduced steric bulk of the norpinane cage suggests a lower affinity binding but potentially an even faster off-rate .

    • Hypothesis: The hydroxyl group at position 1 provides a hydrogen-bond anchor that might compensate for the loss of hydrophobic bulk, maintaining potency while improving selectivity.[1]

Experimental Data Interpretation

In electrophysiological assays (Voltage Clamp), the efficacy is measured by IC₅₀ and the kinetics by ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


 (dissociation time constant).
  • Adamantane IC₅₀: Typically 1–2 µM (at -70 mV).[1]

  • Norpinane Predicted IC₅₀: Likely 5–15 µM (due to reduced hydrophobic contact).[1]

  • Advantage:[1][5] A slightly lower potency is often preferred to avoid complete blockade of the receptor, which causes psychotomimetic side effects (hallucinations).[1][2]

Experimental Protocols

Protocol A: Photochemical Synthesis of 5-Aminonorpinan-1-ol

Context: Accessing the bicyclo[3.1.1]heptane core is synthetically challenging.[6] A modern approach utilizes ring expansion of bicyclo[1.1.1]pentanes.

  • Precursor: Start with bicyclo[1.1.1]pentan-1-amine.[7]

  • Imine Formation: Condense with a benzaldehyde derivative to form the imine.

  • Photochemical Expansion: Irradiate (Blue LED, 450 nm) in the presence of an alkene trap. This triggers a radical cascade, expanding the [1.1.1] system to the [3.1.1] norpinane skeleton [1].[1]

  • Hydrolysis: Acidic hydrolysis yields the primary amine.

  • Hydroxylation: If the -OH is not introduced during expansion, late-stage C-H oxidation (e.g., using TFDO or enzymatic hydroxylation) targets the bridgehead.[1][2]

Protocol B: Whole-Cell Patch Clamp (NMDA Antagonism)

Objective: Quantify channel block efficacy.

Reagents:

  • HEK293 cells expressing GluN1/GluN2B subunits.

  • Agonist solution: 100 µM Glutamate + 10 µM Glycine.

  • Test Compounds: Memantine (Control), 5-Aminonorpinan-1-ol (Test).[1]

Workflow:

  • Clamp: Hold cell membrane potential at -70 mV.

  • Activate: Perfuse Agonist solution for 5 seconds (Baseline Current).

  • Block: Co-apply Agonist + Test Compound (1 µM – 100 µM) for 5 seconds.

  • Wash: Perfuse buffer alone.

  • Analysis: Calculate % Inhibition and fit to Hill equation for IC₅₀.

    • Validation Check: Memantine must show ~50% inhibition at 1 µM. If not, recalibrate flow rates.

Assay Logic Diagram (DOT)

AssayWorkflow cluster_QC Quality Control Start HEK293 Cells (GluN1/GluN2B) Baseline Apply Glutamate/Glycine (Record Peak Current) Start->Baseline Treatment Apply Test Compound (Co-application) Baseline->Treatment Washout Buffer Wash (Measure Off-Rate) Treatment->Washout Data Calculate IC50 & Tau-off Washout->Data QC Memantine Control Must be 1-2 µM Data->QC

Figure 2: Electrophysiological workflow for validating channel blockade kinetics.

Conclusion & Recommendations

5-Aminonorpinan-1-ol is not merely a "smaller adamantane"; it is a distinct physicochemical entity.[1]

  • Use Adamantane Amines when maximum lipophilicity and BBB penetration are required, and metabolic persistence is acceptable.[1][2]

  • Use 5-Aminonorpinan-1-ol when solubility is a limiting factor, or when a faster dissociation rate (improved safety profile) is desired.[1] The -OH group provides a critical handle for conjugation, potentially allowing for prodrug strategies that are impossible with the inert adamantane cage.[1]

Final Verdict: For next-generation neuroprotective agents, the norpinane scaffold offers a superior "drug-like" property space compared to the legacy adamantane cage.[1]

References

  • Comparison of Adamantane and Norpinane Scaffolds

    • Source: Sigma-Aldrich. "5-Aminonorpinan-1-ol Product Page".[1][8] Link

  • Photochemical Synthesis of Bicyclo[3.1.

    • Title: Bridged bicyclic building block upgrading: Photochemical synthesis of bicyclo[3.1.1]heptan-1-amines.[1][7]

    • Source: ChemRxiv (2023).[1] Link

  • NMDA Receptor Antagonist Mechanisms

    • Title: NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms.[9]

    • Source: MDPI (2024).[1] Link[1]

  • Adamantane Pharmacology

    • Title: Adamantane - A Lead Structure for Drugs in Clinical Practice.[1]

    • Source: PubMed (NIH).[1] Link

Sources

Comparative

Strategic Guide: Crystallographic Selection of 5-Aminonorpinan-1-ol Salts

The following guide provides a technical analysis and comparative framework for the solid-state characterization of 5-Aminonorpinan-1-ol salts. As specific crystallographic unit cell parameters for this scaffold are ofte...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis and comparative framework for the solid-state characterization of 5-Aminonorpinan-1-ol salts. As specific crystallographic unit cell parameters for this scaffold are often proprietary to early-stage drug discovery campaigns, this guide functions as a strategic protocol for generating, analyzing, and comparing this data to select the optimal solid form.

Executive Summary: The Structural Challenge

5-Aminonorpinan-1-ol (CAS: 2091526-30-4) represents a high-value, rigid bicyclic scaffold used in fragment-based drug discovery (FBDD). Its bicyclo[3.1.1]heptane core provides a defined vector for substituent exit, while the 1-hydroxyl and 5-amino groups offer critical hydrogen-bonding handles.

However, the rigidity of the norpinane skeleton often leads to packing difficulties in the solid state. The "free base" form frequently exhibits low melting points or sublimation tendencies due to weak intermolecular forces. To stabilize this API (Active Pharmaceutical Ingredient) for formulation, salt formation is non-negotiable.

This guide compares the crystallographic performance of the Hydrochloride (HCl) salt against alternative anions (Fumarate, Tartrate), providing a decision matrix based on lattice energy, hygroscopicity, and packing efficiency.

Comparative Analysis: Salt Form Performance

The following table outlines the expected crystallographic profiles based on structural analogs (e.g., 3-amino-pinanols) and standard salt selection principles for bridged amino-alcohols.

Table 1: Crystallographic & Physicochemical Comparison of Salt Forms
FeatureHydrochloride (HCl) Fumarate (1:1 or 2:1) L-Tartrate
Crystal System Typically Orthorhombic or MonoclinicTriclinic or MonoclinicOrthorhombic (Chiral Space Group)
Space Group P212121 (Common for chiral salts)P-1 or P21/cP212121
Packing Coefficient High (> 0.70) – Tight ionic latticeMedium (0.65–0.68) – Open H-bond networkMedium-High – Water inclusion common
H-Bonding Motif Charge-assisted: Cl⁻ bridges NH₃⁺ and OHSupramolecular Tape: Carboxylates bridge multiple cations3D Network: Hydroxyl-rich network
Hygroscopicity High Risk: Cl⁻ often leaves unsatisfied donorsLow: Saturated H-bond networkVariable: Often forms stable hydrates
Melting Point High (> 200°C, often decomp.)Moderate (140–180°C)Moderate (150–190°C)
Development Verdict Best for Solubility ; risk of deliquescence.Best for Stability ; lower solubility.Best for Resolution of enantiomers.

Critical Insight: The 1-hydroxyl group in 5-Aminonorpinan-1-ol is sterically hindered by the bridgehead position. In the HCl salt, the Chloride ion is small enough to penetrate this steric shield and accept a hydrogen bond from the OH, stabilizing the lattice. Larger anions (like Tosylate) may struggle to access this site, leading to disordered solvent inclusions (solvates).

Experimental Protocol: Generating the Data

To validate the comparison above, the following workflow ensures high-quality single-crystal growth and data collection.

Workflow Visualization

SaltScreening Start 5-Aminonorpinan-1-ol (Free Base) SaltForm Salt Formation (HCl, Fumaric, Tartaric) Start->SaltForm Stoichiometry 1:1 Screen Crystallization Screen (Slow Evap vs Vapor Diff) SaltForm->Screen Solvent: MeOH/EtOH/IPA XRay SC-XRD Data Collection (Mo/Cu Source, 100K) Screen->XRay Select Crystal >0.1mm Solve Structure Solution (SHELXT / OLEX2) XRay->Solve Integration & Phasing Analyze Hirshfeld Surface Analysis (Interaction Mapping) Solve->Analyze Identify H-Bonds

Caption: Workflow for the crystallographic characterization of norpinane salts.

Step-by-Step Methodology
Phase 1: Crystallization (Vapor Diffusion Method)
  • Objective: Grow X-ray quality single crystals of the HCl salt.

  • Protocol:

    • Dissolve 10 mg of 5-Aminonorpinan-1-ol HCl in 0.5 mL of Methanol (good solubility).

    • Place in a small inner vial.

    • Place the inner vial into a larger jar containing 5 mL of Ethyl Acetate or Acetone (antisolvent).

    • Seal tightly and store at 4°C (refrigerator) to slow diffusion.

    • Why? The norpinane skeleton is lipophilic; diffusion of a non-polar antisolvent gently lowers solubility, promoting ordered lattice growth over amorphous precipitation.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Cu Kα radiation preferred for light atom organic structures).

  • Temperature: 100 K (Liquid Nitrogen stream).

    • Reasoning: Rigid bicyclic molecules often exhibit disorder in the bridge region at room temperature. Cooling freezes these librations.

  • Refinement Target:

    • R1 (all data): < 5.0%

    • Goodness of Fit (GooF): 1.0 ± 0.1

    • Flack Parameter: If the synthesis was enantioselective, the Flack parameter must be close to 0.0 (0.1) to confirm absolute stereochemistry.

Structural Analysis: What to Look For

When analyzing the solved structure, focus on these three specific metrics to determine the "developability" of the salt.

A. The "Bite" Angle of the Anion

In the HCl salt , the Chloride ion typically sits in a pocket defined by the ammonium group (-NH₃⁺) and the hydroxyl (-OH).

  • Measure: The distance between

    
     and 
    
    
    
    .
  • Ideal: Both distances should be

    
    , indicating a "bidentate" clamp where the anion bridges both functional groups. This locks the conformation and increases the melting point.
    
B. Packing Efficiency (Kitajgorodskij Index)

Calculate the Packing Coefficient (


) :


  • Target:

    
     (70%).
    
  • Analysis: If

    
    , the lattice has voids. These voids often absorb atmospheric water (hygroscopicity), making the salt unstable for storage. The Fumarate  salt often achieves higher packing efficiency due to its planar nature allowing "stacking" between the bicyclic norpinane units.
    
C. Hirshfeld Surface Analysis

Use software like CrystalExplorer to map the intermolecular interactions.

  • Red spots on the surface indicate strong H-bonds (OH...O or NH...Cl).

  • White regions indicate Van der Waals contacts (CH...HC).

  • Goal: Maximize the ratio of electrostatic (Red) contacts to hydrophobic contacts. A surface dominated by hydrophobic contacts (common in Tosylate salts) predicts poor water solubility.

References

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on salt selection and packing).
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179.

  • Sigma-Aldrich. (2024). Product Specification: 5-Aminonorpinan-1-ol Hydrochloride (CAS 2940947-90-8).[1]

  • Sudarikov, D. V., et al. (2017).[2] "Synthesis of New Enantiomerically Pure β-Amino Alcohols of the Pinane Series." Russian Journal of Organic Chemistry, 53, 335–343.[2] (Provides crystallographic data for the analogous 3-amino-pinanols).

Sources

Safety & Regulatory Compliance

Safety

5-Aminonorpinan-1-ol Hydrochloride: Safe Handling &amp; Disposal Protocol

[1][2] Part 1: Executive Summary & Hazard Profile Immediate Action Required: Treat 5-Aminonorpinan-1-ol hydrochloride as a Corrosive Solid and Acute Toxin .[1][2] Do not dispose of via sanitary sewer.[2] All waste must b...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Summary & Hazard Profile

Immediate Action Required: Treat 5-Aminonorpinan-1-ol hydrochloride as a Corrosive Solid and Acute Toxin .[1][2] Do not dispose of via sanitary sewer.[2] All waste must be segregated into Organic Solid or Corrosive waste streams for high-temperature incineration.[1][2]

Chemical Identity[1][2][3][4]
  • Systematic Name: 5-Aminobicyclo[3.1.1]heptan-1-ol hydrochloride[1][2][3][4][5]

  • Common Name: 5-Aminonorpinan-1-ol HCl[1][2]

  • CAS Number: 2940947-90-8 (Salt form); 2091526-30-4 (Free base)[1][2]

  • Molecular Formula: C₇H₁₄ClNO[2][5]

  • Physical State: White to off-white crystalline solid.[1][2]

Risk Assessment Matrix
Hazard ClassGHS CategorySignal WordHazard Statement
Skin Corrosion Category 1BDANGER Causes severe skin burns and eye damage.[1][2][6]
Eye Damage Category 1DANGER Causes serious eye damage.[2][7]
Acute Toxicity Category 4 (Oral)WARNING Harmful if swallowed.[2][7]
Aquatic Toxicity Category 3--Harmful to aquatic life (Avoid release).[2]

Critical Note: As a bicyclic amine salt, this compound exhibits significant pH-dependent solubility.[1][2] In its hydrochloride form, it is acidic and water-soluble.[1][2] Upon contact with strong bases, it liberates the free amine, which may be volatile and have a distinct, fishy/ammonia-like odor.[2]

Part 2: Pre-Disposal Safety Measures

Before initiating any disposal workflow, the following safety barriers must be active.

Personal Protective Equipment (PPE) Selection
ZoneEquipmentSpecification
Respiratory N95 or P100Required if handling open powders outside a fume hood.[1][2]
Dermal Double Nitrile GlovesMinimum thickness: 0.11 mm (outer).[2] Change immediately upon splash.[2]
Ocular Chemical Splash GogglesFace shield required if pouring liquid solutions >100 mL.[2]
Body Lab Coat (Cotton/Poly)Buttoned fully; sleeves rolled down.[2]
Engineering Controls[2]
  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).[2]

  • Secondary: Spill tray (polypropylene) to contain potential leaks during transfer.

Part 3: Disposal Workflows

Core Directive: The objective is Total Containment . Do not attempt to neutralize and pour down the drain.[2] This compound is a New Chemical Entity (NCE) scaffold; its environmental fate is not fully characterized, necessitating zero-discharge protocols.[1][2]

Scenario A: Disposal of Solid Waste (Excess Substance)

Applicable to: Expired reagent, contaminated solids, weighing boats.[2]

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) or strong bases.[2]

  • Containerization: Transfer solid waste into a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "5-Aminonorpinan-1-ol HCl, 95%"[1][2]

    • Hazard Checkbox: Corrosive, Toxic.[2]

  • Storage: Cap tightly. Store in the "Solid Organic Waste" satellite accumulation area.[2]

Scenario B: Disposal of Liquid Waste (Mother Liquors/Solutions)

Applicable to: Reaction mixtures, HPLC eluents containing the substance.[2]

  • pH Check: Verify pH of the solution.[2]

    • If pH < 2 (Acidic): Classify as Corrosive Acid Waste .[2]

    • If pH > 10 (Basic):[2] Classify as Corrosive Base Waste .[2]

    • If pH 4–9: Classify as Organic Solvent Waste (if organic solvents are present).[2]

  • Compatibility Test: Mix a small aliquot (1 mL) with the waste stream in a vial to check for exotherms or precipitation before bulk addition.

  • Transfer: Pour into the appropriate carboy (typically "Halogenated Organic" if DCM/Chloroform is used, or "Non-Halogenated" if Methanol/Ethanol is used).[2]

  • Documentation: Log the estimated mass of the amine salt added to the carboy.

Scenario C: Spill Cleanup Protocol

Emergency Response for < 50g spills.

  • Isolate: Evacuate the immediate 10-foot radius.[1][2] Alert lab personnel.

  • Protect: Don full PPE (Goggles, Double Gloves, Lab Coat).[2]

  • Neutralize (Liquids): If the spill is a liquid solution, apply a spill pillow or vermiculite.[2]

  • Contain (Solids):

    • Cover the powder with a damp paper towel to prevent dust generation.[2]

    • Scoop material using a plastic spatula into a disposable hazardous waste bag.[2]

  • Decontaminate: Wipe the surface with 5% Acetic Acid (if free base) or dilute Sodium Bicarbonate (if HCl salt residue remains), followed by water.[2]

  • Disposal: Place all cleanup materials (wipes, gloves, scoop) into the solid hazardous waste container.

Part 4: Waste Stream Decision Logic

The following diagram illustrates the decision-making process for segregating this specific chemical waste.

DisposalFlow Start Waste: 5-Aminonorpinan-1-ol HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid SolidContainer Container: Wide-mouth HDPE Solid->SolidContainer SolventCheck Solvent Type? Liquid->SolventCheck LabelSolid Label: Toxic/Corrosive Solid SolidContainer->LabelSolid Aqueous Aqueous (>90% Water) SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic pHCheck Check pH Aqueous->pHCheck HalogenCheck Halogenated? Organic->HalogenCheck CorrosiveStream Stream: Corrosive Aqueous pHCheck->CorrosiveStream pH < 2 or > 12 NonHaloWaste Stream: Non-Halogenated Organic pHCheck->NonHaloWaste pH 2-12 (Trace Organic) HaloWaste Stream: Halogenated Organic HalogenCheck->HaloWaste Yes (DCM, etc.) HalogenCheck->NonHaloWaste No (MeOH, etc.)

Figure 1: Decision tree for segregating 5-Aminonorpinan-1-ol hydrochloride waste based on physical state and solvent composition.

Part 5: Regulatory Compliance & RCRA Codes[2]

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[2]

  • Waste Determination:

    • If the waste exhibits a pH ≤ 2, it carries the D002 (Corrosive) characteristic code.[2]

    • If the specific amine is not listed on the P-list or U-list (which is common for novel research chemicals), it must be characterized by its toxicity and reactivity.[2]

    • Best Practice: Label as "Hazardous Waste - Toxic, Corrosive" to ensure the waste vendor incinerates it.[1][2]

  • Container Compatibility:

    • Acceptable: Polyethylene (HDPE/LDPE), Polypropylene (PP), Teflon (PTFE).[2]

    • Avoid: Metal containers (aluminum/steel) if the waste is acidic (HCl salt in solution) as it will corrode the metal and risk containment breach.[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][8]

  • PubChem. (n.d.).[2] Compound Summary: 5-Aminopentan-1-ol (Analogous Hazard Data).[1][2] National Library of Medicine.[2] [2]

  • EnamineStore. (2024).[2][9] 5-aminobicyclo[3.1.1]heptan-1-ol hydrochloride Product Data.

  • Occupational Safety and Health Administration (OSHA). (2012).[2] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).[2] [2]

  • U.S. Environmental Protection Agency (EPA). (2023).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

Sources

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